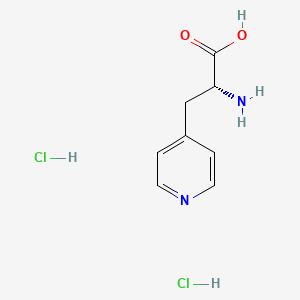

H-D-4-Pal-OH.2HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMMTAFKUFJMSD-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-D-4-Pal-OH.2HCl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-4-Pal-OH·2HCl, chemically known as (2R)-2-amino-3-pyridin-4-ylpropanoic acid dihydrochloride, is a derivative of the amino acid alanine. This technical guide provides a comprehensive overview of its chemical structure, properties, and available technical information. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in utilizing non-natural amino acids as building blocks or standalone research compounds.

Chemical Structure and Properties

H-D-4-Pal-OH·2HCl is the dihydrochloride salt of the D-enantiomer of 4-pyridylalanine. The presence of the pyridine ring at the 4-position of the alanine side chain introduces unique electronic and steric properties compared to its natural counterpart, phenylalanine.

Chemical Structure:

-

IUPAC Name: (2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride[1]

-

Synonyms: 3-(4-Pyridyl)-D-alanine dihydrochloride, D-4-Pyridylalanine dihydrochloride, H-D-Ala(4-pyridyl)-OH·2HCl[1]

-

CAS Number: 174096-41-4[1]

-

Molecular Formula: C₈H₁₂Cl₂N₂O₂[1]

A summary of the key chemical and physical properties of H-D-4-Pal-OH·2HCl is presented in Table 1.

Table 1: Physicochemical Properties of H-D-4-Pal-OH·2HCl

| Property | Value | Reference |

| Molecular Weight | 239.10 g/mol | [1] |

| Exact Mass | 238.0275830 Da | |

| Appearance | White to off-white solid | |

| Storage Conditions | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month. | |

| Stability | Stable for 36 months in lyophilized form at -20°C. |

Biological and Pharmacological Profile

Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or pharmacological profile of H-D-4-Pal-OH·2HCl. It is broadly categorized as an amino acid derivative. Such derivatives are known to have diverse biological activities and are often explored as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.

No specific signaling pathways modulated by H-D-4-Pal-OH·2HCl have been elucidated in the scientific literature. Its primary application appears to be as a specialized building block in peptide synthesis and other areas of chemical research.

Experimental Applications and Methodologies

For researchers intending to use H-D-4-Pal-OH·2HCl, standard protocols for handling and solubilizing amino acid hydrochlorides should be followed. Based on its structure, it is expected to be soluble in aqueous solutions. For in vitro and in vivo studies, careful consideration of the solvent and formulation is necessary. For example, a general approach for preparing stock solutions of similar amino acid derivatives involves dissolving the compound in an appropriate solvent like water or DMSO, followed by sterilization through filtration for biological assays.

Logical Workflow for Research Application

The following diagram illustrates a general workflow for the investigation and application of a research compound like H-D-4-Pal-OH·2HCl.

References

An In-Depth Technical Guide to 3-(4-pyridyl)-D-alanine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-pyridyl)-D-alanine dihydrochloride is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a pyridine ring in the side chain, impart distinct physicochemical properties that make it a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a comprehensive overview of the available technical information on 3-(4-pyridyl)-D-alanine dihydrochloride, including its synonyms, chemical properties, and its applications in research and development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is crucial for research and development. 3-(4-pyridyl)-D-alanine dihydrochloride is known by several synonyms and is assigned specific identifiers in various chemical databases.

| Identifier Type | Identifier | Citation |

| IUPAC Name | (2R)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | |

| CAS Number | 174096-41-4 | [1] |

| Synonyms | (R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | [1] |

| H-D-4-Pal-OH·2HCl | ||

| D-4-Pyridylalanine dihydrochloride |

Physicochemical Properties

The physicochemical properties of 3-(4-pyridyl)-D-alanine dihydrochloride are essential for its handling, formulation, and application in chemical synthesis.

| Property | Value | Citation |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 239.10 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Applications in Research and Drug Development

The primary application of 3-(4-pyridyl)-D-alanine dihydrochloride lies in its use as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). The incorporation of this building block into peptide sequences can significantly influence the resulting molecule's conformation, stability, and biological activity.

Peptide Synthesis

3-(4-pyridyl)-D-alanine is utilized as a building block in the synthesis of peptides with potential therapeutic applications. The pyridine moiety can introduce unique structural constraints and potential for metal coordination, which can be exploited in the design of novel drug candidates.

Experimental Workflow for Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis incorporating 3-(4-pyridyl)-D-alanine.

Rationale for Incorporation

The pyridine nitrogen in the side chain of 3-(4-pyridyl)-D-alanine can act as a hydrogen bond acceptor or a metal ligand. This feature can be strategically employed to:

-

Enhance Receptor Binding: The pyridine ring can form specific interactions with receptor pockets, potentially increasing the affinity and selectivity of the peptide.

-

Improve Physicochemical Properties: The introduction of the polar pyridine group can modify the solubility and pharmacokinetic profile of the resulting peptide.

-

Introduce Structural Scaffolds: The rigid aromatic ring can act as a scaffold to orient other pharmacophoric groups in a desired conformation.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of 3-(4-pyridyl)-D-alanine dihydrochloride are not widely published in peer-reviewed literature, general methodologies for solid-phase peptide synthesis are well-established and can be adapted.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis:

-

Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin with a solution of piperidine in DMF (typically 20%).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: The desired amino acid, in this case, Fmoc-3-(4-pyridyl)-D-alanine-OH, is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is again washed with DMF to remove unreacted reagents.

-

Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is precipitated, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed quantitative data specifically for 3-(4-pyridyl)-D-alanine dihydrochloride concerning its biological activity (e.g., IC₅₀, EC₅₀), pharmacokinetics, and toxicity. Such data is typically generated during the preclinical development of drug candidates containing this amino acid derivative. Researchers are encouraged to perform these studies as part of their drug discovery programs.

Signaling Pathways and Mechanism of Action

The mechanism of action of peptides containing 3-(4-pyridyl)-D-alanine is entirely dependent on the overall sequence and the biological target. The pyridyl moiety can contribute to the interaction with the target protein, but it does not have a known intrinsic signaling role on its own. The design of peptides incorporating this amino acid is guided by the desired interaction with a specific receptor or enzyme.

Logical Relationship in Drug Design:

Caption: The iterative process of drug design incorporating unnatural amino acids like 3-(4-pyridyl)-D-alanine.

Conclusion

3-(4-pyridyl)-D-alanine dihydrochloride is a valuable tool for medicinal chemists and drug developers. Its incorporation into peptides offers opportunities to modulate their structural and biological properties, potentially leading to the discovery of novel therapeutics. While a significant amount of proprietary research likely exists, the publicly available data is limited. Further publication of experimental protocols and quantitative data would greatly benefit the scientific community and accelerate the application of this promising building block in drug discovery.

References

Uncharted Territory: The Elusive Role of H-D-4-Pal-OH.2HCl in Neuroscience

A comprehensive review of existing literature and supplier data reveals a significant gap in the scientific understanding of H-D-4-Pal-OH.2HCl's applications within neuroscience research. Despite its availability from various chemical suppliers, its specific mechanism of action, in-vivo effects, and potential signaling pathways in the context of neuroscience remain undocumented in publicly accessible research.

This compound, identified as an alanine or phenylalanine derivative, is commercially available for research purposes.[1][2][3][4][5] Product listings provide basic chemical information, including its molecular formula (C8H12Cl2N2O2.2HCl) and weight (239.2), and handling instructions. One notable characteristic of the related compound, 4-pyridylalanine, is its ability to increase the aqueous solubility of peptides when used as a substitute for phenylalanine and tyrosine residues. This property could theoretically be of interest in drug development, including neuropharmacology, by enhancing the bioavailability of peptide-based therapeutics.

However, a thorough search for its application in neuroscience, including in-vivo studies, electrophysiological recordings, or elucidation of its signaling pathways, yielded no specific results. General statements regarding amino acid derivatives suggest their potential to influence anabolic hormone secretion and serve as fuel during exercise, but these are broad assertions not directly linked to this compound or neuroscience.

The absence of published research presents a significant challenge in providing an in-depth technical guide as requested. Key experimental data, which would form the basis for quantitative analysis and methodological description, is not available. Consequently, the creation of structured data tables and detailed experimental protocols is not feasible at this time.

Potential Avenues for Future Investigation

Given the lack of existing research, the following conceptual workflow outlines a potential approach for future investigation into the neuroscientific applications of this compound. This workflow is hypothetical and serves as a roadmap for researchers interested in exploring this compound.

Figure 1. A hypothetical experimental workflow for investigating the neuroscientific applications of this compound.

This proposed workflow begins with fundamental in vitro studies to assess basic cytotoxicity and identify potential molecular targets. Positive hits would then lead to a more in-depth analysis of the underlying mechanism of action, including the investigation of intracellular signaling cascades. Finally, promising in vitro findings would be validated in animal models to assess behavioral effects and in vivo target engagement.

Envisioned Signaling Pathway Exploration

Should initial screening suggest an interaction with a G-protein coupled receptor (GPCR), a subsequent investigation might focus on downstream signaling pathways, such as the cyclic AMP (cAMP) or phospholipase C (PLC) pathways. A conceptual diagram of such a pathway is presented below.

Figure 2. A conceptual signaling pathway illustrating a potential mechanism of action for this compound.

This diagram illustrates a hypothetical scenario where this compound acts as a ligand for a GPCR, initiating a cascade of intracellular events. It is important to emphasize that this is a speculative model and requires experimental validation.

References

The Role of H-D-4-Pal-OH.2HCl in Cancer Drug Discovery: An Uncharted Territory

Despite a comprehensive review of scientific literature and publicly available data, there is currently no established role for H-D-4-Pal-OH.2HCl in the field of cancer drug discovery. This in-depth technical guide sought to elucidate the compound's mechanism of action, summarize quantitative efficacy data, and provide detailed experimental protocols. However, extensive searches have revealed a significant absence of research pertaining to the biological activity of this compound in the context of oncology.

This compound, chemically known as 3-(4-pyridyl)-D-alanine dihydrochloride, is a derivative of the amino acid alanine.[1][2] It is available commercially from various chemical suppliers for research purposes. While some vendors may list it under broad categories such as "cancer research," this appears to be a general classification for amino acid derivatives rather than an indication of specific, scientifically validated anti-cancer properties.

The core requirements of this guide—to present quantitative data, detailed experimental methodologies, and visualizations of signaling pathways—cannot be fulfilled due to the lack of primary research on this specific compound's effects on cancer cells or in preclinical cancer models. Searches for studies investigating the cytotoxicity, apoptotic induction, or cell signaling modulation of this compound in cancer have not yielded any relevant results.

Consequently, it is not possible to provide the requested data tables summarizing quantitative metrics like IC50 values or tumor growth inhibition, nor can detailed experimental protocols be outlined. Furthermore, the mandatory visualization of signaling pathways and experimental workflows using Graphviz is not feasible as there are no described mechanisms of action to depict.

References

H-D-4-Pal-OH·2HCl: A Versatile Building Block for Novel Peptide Pharmaceuticals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of drug discovery is continually evolving, with a significant focus on enhancing the therapeutic properties of peptide-based pharmaceuticals. A key strategy in this endeavor is the incorporation of non-natural amino acids to modulate the pharmacological profile of these molecules. H-D-4-Pal-OH·2HCl, chemically known as (2R)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, has emerged as a critical building block in this field. Its unique pyridyl side chain offers a means to improve aqueous solubility, enhance metabolic stability, and introduce novel binding interactions, thereby addressing some of the inherent limitations of natural peptides. This technical guide provides a comprehensive overview of H-D-4-Pal-OH·2HCl, including its chemical properties, its role in the synthesis of innovative pharmaceuticals, and detailed experimental protocols for its application. We will explore its utility in developing therapeutics targeting key biological pathways, such as the p53-MDM2 interaction, the glucagon receptor, and viral proteases.

Introduction to H-D-4-Pal-OH·2HCl

H-D-4-Pal-OH·2HCl, also referred to as D-4-Pyridylalanine dihydrochloride, is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Structurally, it is an analogue of phenylalanine where the phenyl ring is replaced by a pyridine ring. This substitution imparts distinct physicochemical properties that can be leveraged to optimize peptide drug candidates. The presence of the nitrogen atom in the pyridyl ring allows for improved hydrophilicity and the potential for hydrogen bonding, which can be crucial for enhancing solubility and target engagement.

The dihydrochloride salt form ensures stability and ease of handling in laboratory settings. As a building block, it is typically used in its Nα-Fmoc protected form (Fmoc-D-4-Pal-OH) for solid-phase peptide synthesis (SPPS), the standard method for assembling peptides in a controlled, stepwise manner.

Physicochemical Properties of H-D-4-Pal-OH·2HCl

A thorough understanding of the chemical and physical properties of H-D-4-Pal-OH·2HCl is essential for its effective utilization in peptide synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride | [1] |

| Synonyms | H-D-4-Pal-OH·2HCl, D-4-Pyridylalanine dihydrochloride, (R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | [1] |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 239.10 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in water | General knowledge |

Applications in Novel Pharmaceutical Development

The incorporation of H-D-4-Pal-OH·2HCl into peptide sequences has led to the development of promising drug candidates across various therapeutic areas. The pyridylalanine substitution can significantly enhance the pharmacological properties of peptides.

Enhancing Anti-Cancer Peptides: Targeting the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2. Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53. Peptides that mimic the p53 binding domain on MDM2 are potent inhibitors of this interaction. The incorporation of D-4-pyridylalanine into these peptides can enhance their anti-proliferative activities. For instance, conjugation of a p53-derived peptide with a pyridylalanine-containing RGD peptide has been shown to enhance its anti-proliferative effects by two-fold[2].

Caption: p53-MDM2 signaling pathway and the role of peptide inhibitors.

Improving Glucagon Analogues for Diabetes Management

Glucagon is a peptide hormone that plays a crucial role in regulating blood glucose levels. However, its therapeutic use is hampered by its poor solubility and stability in aqueous solutions. Researchers have successfully incorporated pyridylalanine residues into glucagon analogues to overcome these limitations. The substitution of hydrophobic aromatic residues with the more hydrophilic pyridylalanine enhances the aqueous solubility and chemical stability of the peptide without compromising its biological activity. This modification leads to glucagon analogues with superior biophysical properties, making them more suitable for pharmaceutical formulation and clinical use in managing hypoglycemia.

Caption: Glucagon signaling pathway initiated by a glucagon analogue.

Development of Antiviral Peptides: Zika Virus Protease Inhibitors

The Zika virus NS2B-NS3 protease is essential for viral replication and is a prime target for antiviral drug development. Peptides that can inhibit this protease are of significant therapeutic interest. The incorporation of unnatural amino acids, such as derivatives of D-4-pyridylalanine, into peptide sequences has been explored to create potent and selective inhibitors. For example, a cyclized peptide containing a modified pyridylalanine has been shown to be a high-affinity inhibitor of the Zika virus protease.

Caption: Mechanism of Zika virus protease inhibition by a peptide analogue.

Quantitative Data on Developed Pharmaceuticals

The following tables summarize representative quantitative data for peptide inhibitors targeting the aforementioned biological pathways. While specific data for peptides containing H-D-4-Pal-OH·2HCl is not always available in the public domain, the provided data for related peptide inhibitors illustrates the potency that can be achieved.

Table 1: Representative Inhibitory Activity of p53-MDM2 Peptide Inhibitors

| Peptide Inhibitor | Target | Assay Type | IC₅₀ (nM) | K_d_ (nM) | Reference |

| DPMI-α | MDM2 | Competitive Binding | - | 219 | |

| DPMI-γ | MDM2 | Competitive Binding | - | 53 | |

| Nutlin-3a (small molecule) | MDM2 | Competitive Binding | 90 | - | |

| AM-8553 (small molecule) | MDM2 | Competitive Binding | 1.1 | 0.4 |

Table 2: Representative Activity of Glucagon and GLP-1 Receptor Analogues

| Peptide Analogue | Receptor | Assay Type | EC₅₀ (nM) | IC₅₀ (nM) | Reference |

| GLP-1 | GLP-1R | cAMP Assay | 0.08 | 1.5 | |

| Exendin-4 | GLP-1R | cAMP Assay | - | 6 | |

| (Val⁸)GLP-1 | GLP-1R | Competitive Binding | - | 81.1 | |

| Glucagon | GLP-1R | cAMP Assay | 4 | - |

Table 3: Representative Inhibitory Activity of Zika Virus NS2B-NS3 Protease Inhibitors

| Inhibitor | Assay Type | IC₅₀ (µM) | K_i_ (µM) | Reference |

| Compound 8 | Enzyme-based fluorescence | 6.85 | - | |

| Compound 3 | Enzyme-based fluorescence | 14.01 | - | |

| Compound 9 | Enzyme-based fluorescence | 14.2 | - | |

| Competitive Inhibitor | Enzyme kinetics | ~5-10 | 9.5 |

Experimental Protocols

Detailed and reliable experimental protocols are fundamental for the successful application of H-D-4-Pal-OH·2HCl in pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol outlines the general steps for incorporating Fmoc-D-4-Pal-OH into a peptide sequence using manual SPPS.

Caption: Workflow for solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-4-Pal-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-4-Pal-OH (3 equivalents relative to resin substitution) and HOBt/OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) and dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

p53-MDM2 Interaction Assay (Fluorescence Polarization)

This assay measures the ability of a peptide inhibitor to disrupt the interaction between p53 and MDM2.

Materials:

-

Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled)

-

Recombinant human MDM2 protein

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Peptide inhibitor containing D-4-pyridylalanine

-

384-well black plates

Procedure:

-

Prepare a dilution series of the peptide inhibitor in the assay buffer.

-

In a 384-well plate, add the fluorescently labeled p53 peptide (e.g., 50 nM final concentration) and the recombinant MDM2 protein (e.g., 1 µM final concentration) to each well.

-

Add the diluted peptide inhibitor to the wells. Include control wells with no inhibitor.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Glucagon Receptor Activation Assay (cAMP Measurement)

This assay determines the ability of a glucagon analogue to activate the glucagon receptor and induce the production of cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing the human glucagon receptor

-

Cell culture medium

-

Glucagon analogue containing D-4-pyridylalanine

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

96-well cell culture plates

Procedure:

-

Seed the HEK293-glucagon receptor cells in a 96-well plate and incubate overnight.

-

Prepare a serial dilution of the glucagon analogue in assay buffer.

-

Remove the cell culture medium and add the diluted glucagon analogue to the cells.

-

Incubate for 1 hour at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Determine the EC₅₀ value by plotting the cAMP concentration against the logarithm of the analogue concentration and fitting the data to a sigmoidal dose-response curve.

Zika Virus NS2B-NS3 Protease Inhibition Assay (Fluorescent)

This assay measures the inhibition of Zika virus protease activity by a peptide inhibitor.

Materials:

-

Recombinant Zika virus NS2B-NS3 protease

-

Fluorogenic protease substrate (e.g., Bz-Nle-KRR-AMC)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 5% glycerol, 0.5 mM EDTA)

-

Peptide inhibitor containing a D-4-pyridylalanine derivative

-

96-well black microtiter plate

Procedure:

-

Prepare a dilution series of the peptide inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate (e.g., 5 µM final concentration), and the diluted peptide inhibitor.

-

Initiate the reaction by adding the Zika virus NS2B-NS3 protease (e.g., 50 nM final concentration) to each well.

-

Immediately measure the increase in fluorescence over time using a plate reader with excitation at 340-360 nm and emission at 440-460 nm.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the inhibition constant (K_i_), perform the assay with varying substrate concentrations.

Conclusion

H-D-4-Pal-OH·2HCl is a valuable and versatile building block for the development of novel peptide-based pharmaceuticals. Its incorporation into peptide sequences can significantly improve key drug-like properties, including solubility and stability, leading to enhanced therapeutic potential. The examples of its application in creating inhibitors of the p53-MDM2 interaction, improved glucagon analogues, and potent Zika virus protease inhibitors highlight its broad utility in addressing diverse medical needs. The detailed experimental protocols provided in this guide offer a practical framework for researchers to utilize H-D-4-Pal-OH·2HCl in their own drug discovery and development efforts, paving the way for the next generation of innovative peptide therapeutics.

References

The Rising Profile of Pyridyl-alanine Containing Peptides: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures has emerged as a powerful strategy in modern drug discovery, enabling the fine-tuning of therapeutic properties. Among these, pyridyl-alanine (Pal), a synthetic amino acid featuring a pyridine ring, has garnered significant attention. Its unique electronic and structural characteristics offer a versatile tool to enhance the biological activity, solubility, and stability of peptides. This technical guide provides an in-depth exploration of the biological activities of pyridyl-alanine containing peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pyridyl-alanine and its Significance

Pyridyl-alanine is an aromatic amino acid analog where a phenyl ring is replaced by a pyridine ring. This substitution introduces a nitrogen atom into the aromatic system, which can significantly alter the physicochemical properties of the resulting peptide. The position of the nitrogen atom within the pyridine ring gives rise to three isomers: 2-pyridyl-alanine (2-Pal), 3-pyridyl-alanine (3-Pal), and 4-pyridyl-alanine (4-Pal). Each isomer imparts distinct properties to the peptide due to differences in basicity, hydrogen bonding capacity, and dipole moment.[1]

The inclusion of pyridyl-alanine residues in peptide sequences has been shown to:

-

Enhance Aqueous Solubility: The hydrophilic nature of the pyridine ring can improve the solubility of otherwise hydrophobic peptides, a critical factor for drug formulation and delivery.[1][2]

-

Modulate Receptor Binding and Activity: The pyridine nitrogen can act as a hydrogen bond acceptor and participate in metal coordination, influencing the peptide's interaction with its biological target. The specific isomer of pyridyl-alanine is crucial in determining the binding affinity and functional activity.[3][4]

-

Improve Metabolic Stability: The modification of native peptide sequences with pyridyl-alanine can confer resistance to proteolytic degradation, thereby extending their in vivo half-life.

-

Serve as a Scaffold for Bioconjugation: The pyridine ring can be a site for chemical modification, allowing for the attachment of other molecules such as imaging agents or cytotoxic drugs.

Quantitative Analysis of Biological Activity

The biological potency of pyridyl-alanine containing peptides is typically quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies, highlighting the impact of pyridyl-alanine incorporation on different biological activities.

Table 1: Receptor Binding Affinity and Potency of Pyridyl-alanine Containing Peptides

| Peptide/Analog | Target Receptor | Assay Type | Quantitative Value | Reference |

| [natLu-DOTA-[l2Pal3]-LM3] | Somatostatin Receptor 2 (SST2) | Inhibition Assay (IC50) | 2.5-fold higher than natLu-DOTA-LM3 | |

| [natLu-DOTA-[3Pal3]-LM3] | Somatostatin Receptor 2 (SST2) | Inhibition Assay (IC50) | 2.5-fold higher than natLu-DOTA-LM3 | |

| [natLu-DOTA-[4Pal3]-LM3] | Somatostatin Receptor 2 (SST2) | Inhibition Assay (IC50) | Similar to natLu-DOTA-LM3 | |

| [177Lu-DOTA-[l2Pal3]-LM3] | Somatostatin Receptor 2 (SST2) | Saturation Binding (Kd) | 0.18 ± 0.02 nM | |

| [177Lu-DOTA-[3Pal3]-LM3] | Somatostatin Receptor 2 (SST2) | Saturation Binding (Kd) | 0.15 ± 0.01 nM | |

| [177Lu-DOTA-[4Pal3]-LM3] | Somatostatin Receptor 2 (SST2) | Saturation Binding (Kd) | 0.11 ± 0.01 nM | |

| [177Lu-DOTA-LM3] | Somatostatin Receptor 2 (SST2) | Saturation Binding (Kd) | 0.09 ± 0.02 nM | |

| 15-His17(2-Pya) | Human IgG1 | Surface Plasmon Resonance (Kd) | 75.7 nM | |

| 15-His17(3-Pya) | Human IgG1 | Surface Plasmon Resonance (Kd) | 550 nM | |

| 15-His17(4-Pya) | Human IgG1 | Surface Plasmon Resonance (Kd) | 533 nM | |

| Gcg[3-Pal6,10,13, Aib16] | Glucagon Receptor | In vivo hypoglycemia in rats | Comparable to native glucagon | |

| D28 Glucagon Analog | Glucagon Receptor | cAMP Production (Luciferase Reporter) | >70% potency of native glucagon | |

| Cex Glucagon Analog | Glucagon Receptor | cAMP Production (Luciferase Reporter) | Slightly less potent than native glucagon | |

| [Aib8]-GLP-1(7–36)-NH2 | GLP-1 Receptor | Receptor Binding (IC50) | 0.45 nM | |

| [Gly8]-GLP-1(7–36)-NH2 | GLP-1 Receptor | Receptor Binding (IC50) | 2.8 nM | |

| Native GLP-1 | GLP-1 Receptor | Receptor Binding (IC50) | 0.78 nM | |

| [d-Ala8]-GLP-1 | GLP-1 Receptor | Receptor Binding (IC50) | 0.15 nM | |

| [d-Ala8]-GLP-1 | GLP-1 Receptor | Biological Activity (EC50) | 0.8 nM | |

| Native GLP-1 | GLP-1 Receptor | Biological Activity (EC50) | 0.8 nM |

Table 2: Anticancer and Antimicrobial Activities of Pyridyl-alanine Containing and Related Peptides

| Peptide/Compound | Target | Assay Type | Quantitative Value (µM) | Reference |

| Pyridine-urea 8e | MCF-7 breast cancer cells | Proliferation Assay (IC50) | 0.22 (48h), 0.11 (72h) | |

| Pyridine-urea 8n | MCF-7 breast cancer cells | Proliferation Assay (IC50) | 1.88 (48h), 0.80 (72h) | |

| Doxorubicin (reference) | MCF-7 breast cancer cells | Proliferation Assay (IC50) | 1.93 (48h) | |

| Pyridine-urea 8b | VEGFR-2 | Inhibition Assay (IC50) | 5.0 ± 1.91 | |

| Pyridine-urea 8e | VEGFR-2 | Inhibition Assay (IC50) | 3.93 ± 0.73 | |

| Sorafenib (reference) | VEGFR-2 | Inhibition Assay (IC50) | 0.09 ± 0.01 | |

| Temporin-La | Liver cancer cells | Proliferation Assay (IC50) | 11.19 | |

| p53 peptide-RGD conjugate (via Pal) | MDM2/Integrin | Antiproliferative Assay | 2-fold enhancement | |

| Aurein 1.2 | S. aureus | MIC | 1-16 µg/mL | |

| Aurein 1.2 | E. faecalis | MIC | 1-16 µg/mL | |

| Aurein 1.2 | S. pyogenes | MIC | 1-16 µg/mL | |

| Cecropin B2 | E. coli | MIC | 0.207 mg/mL | |

| Cecropin B2 | S. aureus | MIC | 1.656 mg/mL |

Key Signaling Pathways Modulated by Pyridyl-alanine Peptides

The biological effects of pyridyl-alanine containing peptides are mediated through their interaction with specific cellular receptors, which in turn triggers downstream signaling cascades.

Glucagon Receptor Signaling

Glucagon and its analogs, including those containing pyridyl-alanine, bind to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) primarily expressed in the liver. This binding activates a Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to an increase in blood glucose levels.

Caption: Glucagon Receptor Signaling Pathway.

Somatostatin Receptor Signaling

Somatostatin analogs containing pyridyl-alanine primarily target somatostatin receptors (SSTRs), which are also GPCRs. The binding of these peptides, particularly to SSTR2, activates a Gαi protein. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Reduced cAMP and subsequent downstream signaling events result in the inhibition of hormone secretion and cell proliferation, effects that are beneficial in the treatment of neuroendocrine tumors.

Caption: Somatostatin Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridyl-alanine containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a pyridyl-alanine containing peptide using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-pyridyl-alanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

Perform a Kaiser test to ensure complete coupling. Repeat the coupling step if necessary.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Caption: Solid-Phase Peptide Synthesis Workflow.

In Vitro Cell Viability (MTT) Assay for Anticancer Activity

This protocol is for assessing the cytotoxic effect of pyridyl-alanine containing peptides on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Pyridyl-alanine containing peptide stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Prepare serial dilutions of the pyridyl-alanine containing peptide in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the peptide that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is for determining the lowest concentration of a pyridyl-alanine containing peptide that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Pyridyl-alanine containing peptide stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Peptide Dilution: Prepare serial twofold dilutions of the pyridyl-alanine containing peptide in MHB in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the diluted bacterial suspension to each well. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Caption: General Workflow for Peptide Bioactivity Screening.

Conclusion

The incorporation of pyridyl-alanine into peptide sequences represents a highly effective strategy for modulating their biological and physicochemical properties. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data on biological activity, detailed experimental protocols, and visualizations of key signaling pathways and workflows. For researchers and drug development professionals, pyridyl-alanine containing peptides offer a promising avenue for the design of novel therapeutics with enhanced efficacy, solubility, and stability. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this versatile class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Role of H-D-4-Pal-OH.2HCl in Amino Acid Metabolism Remains Undefined

Despite a comprehensive review of available scientific literature, the specific application of H-D-4-Pal-OH.2HCl, a derivative of the amino acid alanine, in the study of amino acid metabolism remains undocumented. This in-depth analysis sought to provide researchers, scientists, and drug development professionals with a technical guide on its use; however, no published studies, quantitative data, or established experimental protocols were found to support its role in this specific field of research.

This compound, chemically known as 3-(4-pyridyl)-D-alanine dihydrochloride, is commercially available and is recognized as a synthetic amino acid derivative. Its structural similarity to natural amino acids suggests potential interactions with biological systems, yet its specific functions and mechanisms of action in metabolic pathways have not been elucidated in the public domain.

Our investigation extended to the broader class of pyridyl-alanine analogs. While these compounds are utilized in medicinal chemistry and drug design, their application is primarily focused on modifying the physicochemical properties of peptides. For instance, the incorporation of pyridyl-alanine into peptide structures has been shown to enhance solubility and stability, which are crucial parameters for therapeutic agents. However, these studies do not delve into the direct impact of the free amino acid derivative on metabolic pathways.

The absence of research pertaining to this compound in amino acid metabolism means that there are no established experimental protocols, quantitative datasets, or known signaling pathways to report. Consequently, the creation of a detailed technical guide or whitepaper, as originally intended, is not feasible at this time.

This knowledge gap presents a potential opportunity for novel research. Future studies could explore the following:

-

Enzymatic Assays: Investigating whether this compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.

-

Metabolomic Profiling: Utilizing techniques such as mass spectrometry and NMR spectroscopy to observe changes in the metabolic profile of cells or organisms upon administration of this compound.

-

In Vivo Studies: Employing animal models to determine the physiological effects of this compound and its potential influence on amino acid homeostasis.

Until such research is conducted and published, the role of this compound in the intricate network of amino acid metabolism will remain an open question. Researchers interested in this area are encouraged to pioneer investigations into the biological activity of this and other synthetic amino acid derivatives.

Potential Neuroprotective Properties of 3-(4'-Pyridyl)-D-alanine: A Technical Whitepaper for Future Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed research framework to investigate the potential neuroprotective properties of the synthetic amino acid, 3-(4'-Pyridyl)-D-alanine. In the absence of direct empirical data on its neuroprotective efficacy, this whitepaper synthesizes information on the roles of D-amino acids in the central nervous system, the therapeutic potential of modulating the N-methyl-D-aspartate (NMDA) receptor and D-amino acid oxidase (DAO) activity, and the neuroprotective effects of structurally related pyridyl compounds. We present a series of hypothetical experimental protocols and signaling pathways to guide future in vitro and in vivo studies aimed at elucidating the therapeutic potential of 3-(4'-Pyridyl)-D-alanine in the context of neurodegenerative diseases.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A key pathological mechanism in many of these conditions is excitotoxicity, a process of neuronal damage and death initiated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The modulation of NMDA receptor activity is therefore a primary target for neuroprotective drug development.

D-amino acids, once thought to be absent in mammals, are now recognized as important neuromodulators in the central nervous system (CNS).[1][2][3] D-serine, for instance, is a potent co-agonist at the glycine-binding site of the NMDA receptor and its levels are tightly regulated by the enzyme D-amino acid oxidase (DAO).[4][5] D-alanine has also been shown to bind to the NMDA receptor and is being investigated for its therapeutic potential.

3-(4'-Pyridyl)-D-alanine is a synthetic D-amino acid derivative containing a pyridine ring. While it is utilized as a building block in pharmaceutical synthesis, its intrinsic neuroprotective properties have not been reported. This document puts forth the hypothesis that 3-(4'-Pyridyl)-D-alanine may exhibit neuroprotective effects through one or more of the following mechanisms:

-

Modulation of the NMDA receptor: Its structural similarity to D-serine and D-alanine suggests it could act as a partial agonist or antagonist at the NMDA receptor's co-agonist site, thereby preventing excitotoxicity.

-

Inhibition of D-amino acid oxidase (DAO): By inhibiting DAO, 3-(4'-Pyridyl)-D-alanine could increase the endogenous levels of neuroprotective D-amino acids like D-serine.

-

Independent neuroprotective activity: The pyridyl moiety is present in various compounds with demonstrated neuroprotective effects, suggesting the possibility of a distinct mechanism of action.

This whitepaper provides a roadmap for investigating these hypotheses through a series of proposed in vitro and in vivo experiments.

Physicochemical Properties of 3-(4'-Pyridyl)-D-alanine

A summary of the known physicochemical properties of 3-(4'-Pyridyl)-D-alanine is presented in Table 1. This information is crucial for designing experimental protocols, including solvent selection and dosage calculations.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White powder |

| Stereochemistry | D-enantiomer |

Proposed Mechanisms of Neuroprotective Action

Based on the structure of 3-(4'-Pyridyl)-D-alanine and the known neurobiology of related compounds, we propose two primary signaling pathways for investigation.

Hypothetical Modulation of the NMDA Receptor Signaling Pathway

3-(4'-Pyridyl)-D-alanine may interact with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. An imbalance in NMDA receptor signaling is implicated in numerous neurodegenerative disorders. We hypothesize that 3-(4'-Pyridyl)-D-alanine could act as a competitive antagonist or a weak partial agonist at the glycine/D-serine co-agonist site on the GluN1 subunit of the NMDA receptor. This would prevent over-activation by endogenous co-agonists during excitotoxic conditions, thereby reducing excessive Ca²⁺ influx and subsequent neuronal death.

Caption: Hypothetical modulation of the NMDA receptor by 3-(4'-Pyridyl)-D-alanine.

Hypothetical Inhibition of D-amino Acid Oxidase (DAO)

DAO is the primary enzyme responsible for the degradation of neutral D-amino acids, including D-serine and D-alanine, in the brain. Inhibition of DAO has been proposed as a therapeutic strategy to elevate synaptic levels of D-serine, thereby enhancing NMDA receptor function under conditions of hypofunction or providing a neuroprotective buffer. We hypothesize that 3-(4'-Pyridyl)-D-alanine may act as an inhibitor of DAO, leading to an increase in the local concentration of endogenous D-serine.

Caption: Hypothetical inhibition of D-amino Acid Oxidase (DAO) by 3-(4'-Pyridyl)-D-alanine.

Proposed Experimental Protocols

To investigate the neuroprotective potential of 3-(4'-Pyridyl)-D-alanine, a tiered approach is proposed, beginning with in vitro screening and progressing to in vivo models of neurodegeneration.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This assay will determine if 3-(4'-Pyridyl)-D-alanine can protect neuronal cells from glutamate-induced excitotoxicity. The human neuroblastoma cell line SH-SY5Y is a well-established model for such studies.

Objective: To assess the dose-dependent neuroprotective effect of 3-(4'-Pyridyl)-D-alanine against glutamate-induced cell death.

Methodology:

-

Cell Culture: SH-SY5Y cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Cells will be seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium will be replaced with a serum-free medium. Cells will be pre-incubated with varying concentrations of 3-(4'-Pyridyl)-D-alanine (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.

-

Induction of Excitotoxicity: Glutamate will be added to the wells to a final concentration of 100 mM for 24 hours to induce excitotoxicity. A positive control group will be treated with a known NMDA receptor antagonist (e.g., MK-801).

-

Assessment of Cell Viability: Cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance will be measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability will be expressed as a percentage of the untreated control. Dose-response curves will be generated to determine the EC₅₀ of the neuroprotective effect.

Caption: Proposed workflow for the in vitro neuroprotection assay.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is a widely used and well-standardized animal model of focal cerebral ischemia that mimics human stroke. This experiment will assess the in vivo efficacy of 3-(4'-Pyridyl)-D-alanine in reducing infarct volume and neurological deficits.

Objective: To evaluate the neuroprotective effect of 3-(4'-Pyridyl)-D-alanine in a mouse model of ischemic stroke.

Methodology:

-

Animal Model: Adult male C57BL/6 mice will be used.

-

Drug Administration: 3-(4'-Pyridyl)-D-alanine will be administered via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg) 30 minutes prior to MCAO. A vehicle control group will receive saline.

-

MCAO Surgery: Anesthesia will be induced with isoflurane. A 6-0 nylon monofilament with a silicon-coated tip will be introduced into the external carotid artery and advanced to occlude the origin of the middle cerebral artery. Occlusion will be maintained for 60 minutes, after which the filament will be withdrawn to allow reperfusion.

-

Neurological Deficit Scoring: Neurological function will be assessed at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: At 24 hours post-MCAO, animals will be euthanized, and brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume will be quantified using image analysis software.

-

Data Analysis: Neurological scores and infarct volumes will be compared between the treatment and vehicle control groups using appropriate statistical tests.

References

- 1. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuromodulator D-serine as a Prime Target for Novel Neuroprotective Strategies | Allen and Jewel Prince Center [prince.net.technion.ac.il]

- 5. Metabolism of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of H-D-4-Pal-OH.2HCl in Agrochemical Innovation: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agriculture. In this context, the exploration of unique molecular scaffolds that can offer new modes of action or enhanced efficacy is paramount. H-D-4-Pal-OH.2HCl, chemically known as 3-(4-pyridyl)-D-alanine dihydrochloride, is an intriguing molecule that stands at the intersection of two biologically significant chemical classes: pyridyl derivatives and D-amino acids. While direct and extensive research on the agrochemical applications of this compound is in its nascent stages, its structural components suggest a high potential for development as a novel active ingredient in plant protection and growth regulation. This technical guide synthesizes the current understanding of its constituent parts, proposes potential mechanisms of action, and provides a framework for its experimental evaluation.

The pyridine ring is a well-established pharmacophore in the agrochemical industry, forming the backbone of numerous successful herbicides, fungicides, and insecticides.[1][2][3] Its presence in this compound suggests the possibility of similar bioactivity. Furthermore, the role of D-amino acids in plant biology is a rapidly evolving field. Once considered merely toxic byproducts, D-amino acids are now recognized as having significant roles in plant development, stress response, and signaling. D-alanine, in particular, has been noted for its involvement in peptidoglycan biosynthesis and its potential to influence plant growth. The combination of a pyridyl moiety with a D-amino acid in this compound presents a unique opportunity for the development of agrochemicals with novel mechanisms of action.

This document will delve into the hypothetical signaling pathways that this compound might modulate, present standardized experimental protocols for its evaluation, and offer a perspective on its future in sustainable agriculture.

Hypothetical Signaling Pathways and Mechanism of Action

Given the dual nature of its structure, this compound could influence plant physiology through multiple pathways. The pyridyl group might interact with enzymatic targets common to other pyridyl-based agrochemicals, while the D-alanine component could interfere with amino acid metabolism or signaling.

A plausible hypothesis is that this compound acts as a plant defense elicitor or a growth regulator. The D-amino acid moiety could be recognized by specific plant receptors, triggering a cascade of defense responses. This could involve the modulation of key plant hormones such as salicylic acid (SA) and jasmonic acid (JA), which are central to plant immunity.

Below is a conceptual diagram illustrating a potential signaling pathway.

Quantitative Data Summary (Illustrative)

As empirical data for this compound in agrochemical applications is not yet publicly available, the following table provides an illustrative summary of potential quantitative metrics that should be assessed during its development. These values are hypothetical and intended for guidance in experimental design.

| Parameter | Target Organism/Plant | Value (Hypothetical) | Method |

| Fungicidal Activity | |||

| EC₅₀ (Effective Concentration, 50%) | Botrytis cinerea | 15 µg/mL | In vitro mycelial growth inhibition assay |

| MIC (Minimum Inhibitory Concentration) | Fusarium graminearum | 25 µg/mL | Broth microdilution method |

| Herbicidal Activity | |||

| GR₅₀ (Growth Reduction, 50%) | Amaranthus retroflexus (Redroot Pigweed) | 50 g a.i./ha | Greenhouse pot study |

| Selectivity Index | Zea mays (Corn) vs. A. retroflexus | 8.5 | Comparative greenhouse trial |

| Plant Growth Regulation | |||

| Root Elongation | Arabidopsis thaliana | +25% at 10 µM | Agar plate assay |

| Biomass Increase | Triticum aestivum (Wheat) | +15% at 20 g a.i./ha | Field trial |

| Plant Defense Induction | |||

| PR-1 Gene Expression (Fold Change) | Nicotiana tabacum | 12-fold increase | RT-qPCR |

| Salicylic Acid Accumulation (ng/g FW) | Solanum lycopersicum (Tomato) | 850 ng/g FW | LC-MS/MS |

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate evaluation of a novel agrochemical candidate. Below are methodologies for key experiments.

Protocol 1: In Vitro Fungicidal Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target fungal pathogen.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in sterile distilled water)

-

Potato Dextrose Agar (PDA) medium

-

Cultures of the target fungus (e.g., Botrytis cinerea)

-

Sterile petri dishes (90 mm)

-

Sterile pipettes and spreader

-

Incubator

Methodology:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the medium to approximately 50-55°C.

-

In a sterile environment, add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with no compound.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate.

-

Seal the plates with parafilm and incubate at 25°C in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value using probit analysis.

Protocol 2: Greenhouse Herbicide Efficacy Trial

Objective: To evaluate the pre-emergent herbicidal activity of this compound on a target weed species and assess crop safety.

Materials:

-

This compound formulation (e.g., wettable powder or emulsifiable concentrate)

-

Seeds of a target weed (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)

-

Pots (e.g., 10 cm diameter) filled with standard potting mix

-

Greenhouse with controlled temperature and light conditions

-

Spray chamber for uniform application

Methodology:

-

Sow the seeds of the weed and crop species in separate pots at the recommended depth.

-

Prepare different concentrations of the this compound formulation to be applied at various rates (e.g., 10, 25, 50, 100 g a.i./ha).

-

Immediately after sowing (for pre-emergent activity), spray the soil surface of the pots with the respective treatments using a calibrated spray chamber. Include an untreated control.

-

Place the pots in a greenhouse under optimal growing conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Water the pots as needed, avoiding surface runoff.

-

After 21 days, assess the herbicidal efficacy by counting the number of emerged weeds and visually rating the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).

-

Assess crop injury using the same visual rating scale.

-

Harvest the above-ground biomass of the weeds and crop, dry in an oven at 70°C for 48 hours, and record the dry weight.

-

Calculate the GR₅₀ value for the weed species.

Experimental and Logical Workflows

A systematic workflow is essential for the efficient development of a new agrochemical. The following diagram outlines a logical progression from initial screening to more advanced studies.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for agrochemical development. Its unique structure, combining a known bioactive pyridyl group with a signaling-capable D-amino acid, warrants a thorough investigation. The hypothetical mechanisms and experimental frameworks provided in this guide offer a starting point for researchers to unlock its potential. Future research should focus on synthesizing analogs to establish structure-activity relationships, elucidating its precise molecular targets in plants and pests, and conducting comprehensive ecotoxicological studies to ensure its environmental safety. The journey from a novel molecule to a registered agrochemical product is long and challenging, but the potential rewards in terms of sustainable crop protection make the exploration of compounds like this compound a critical endeavor.

References

The Role of Pyridyl Scaffolds and Amino Acid Derivatives in Epigenetic Modification Studies: A Technical Guide

To the esteemed researchers, scientists, and drug development professionals,

This technical guide delves into the significant role of specific chemical scaffolds, namely pyridyl-containing compounds and amino acid derivatives, in the advancing field of epigenetic modification research. While direct studies on H-D-4-Pal-OH.2HCl in epigenetics are not prominently documented in current literature, the foundational components of this molecule—a pyridine ring and an amino acid structure—are central to the design and synthesis of potent modulators of epigenetic enzymes. This guide will, therefore, focus on the broader, well-established role of these chemical moieties in the context of inhibiting histone demethylases, a key area of epigenetic drug discovery.

Histone methylation is a critical post-translational modification that influences chromatin structure and gene expression. The reversibility of this modification is controlled by histone methyltransferases and histone demethylases (KDMs). The Jumonji C (JmjC) domain-containing histone demethylases, such as the KDM4/JMJD2 family, are particularly important as they catalyze the removal of methyl groups from lysine residues on histones, a process implicated in various diseases, including cancer. Consequently, the development of small molecule inhibitors targeting these enzymes is a major focus of therapeutic research.

Pyridine-Containing Compounds as Histone Demethylase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of inhibitors for various enzymes, including the Fe(II) and 2-oxoglutarate (2-OG) dependent JmjC histone demethylases. These inhibitors often act as mimetics of the 2-OG cofactor, chelating the active site iron and preventing the demethylation reaction.

Structural Basis for Inhibition:

The catalytic mechanism of JmjC demethylases involves the binding of 2-OG and the histone substrate to the active site, where an iron-catalyzed oxidation of the methyl group occurs. Pyridine-based inhibitors, particularly those with a 2,4-dicarboxylate substitution pattern, can effectively mimic the binding of 2-OG. The nitrogen atom of the pyridine ring and the carboxylate groups can coordinate with the Fe(II) ion in the active site, competitively inhibiting the binding of the natural cofactor.

The following diagram illustrates the general mechanism of JmjC histone demethylase activity and the mode of inhibition by 2-OG mimetics.

The Role of Unnatural Amino Acids in Drug Discovery

While this compound is a D-amino acid derivative, the broader class of unnatural amino acids plays a crucial role in modern drug discovery.[1][2] They are utilized as chiral building blocks and scaffolds to create diverse molecular structures for combinatorial libraries.[1] In the context of epigenetics, amino acid derivatives can be incorporated into inhibitor designs to:

-

Introduce structural diversity: Modifying the side chains and stereochemistry of amino acid components can lead to novel inhibitor structures with improved properties.

-

Enhance binding affinity and selectivity: The specific interactions of the amino acid moiety with the target enzyme can be optimized to improve potency and reduce off-target effects.

-

Improve pharmacokinetic properties: The physicochemical properties of the inhibitor, such as solubility and cell permeability, can be fine-tuned by selecting appropriate amino acid derivatives.

One notable example is the structural modification of known inhibitors with various aminoacyl N-alkylamides to enhance their biological activities. This highlights the potential for using amino acid derivatives, including pyridylalanines, as key components in the synthesis of novel epigenetic modulators.

Quantitative Data for Representative Pyridine-Based KDM4 Inhibitors

The following table summarizes the inhibitory activity of several pyridine-containing compounds against members of the KDM4/JMJD2 family. This data is essential for comparing the potency and selectivity of different inhibitors.

| Compound ID | Target KDM | IC50 (nM) | Assay Type | Reference |

| 2,4-PDCA | KDM4C | 19 | Biochemical | [3] |

| Compound 2 | KDM4C | 12 | Biochemical | [3] |

| GSK-J4 | JMJD3/KDM6B | 8600 | Biochemical | |

| UTX/KDM6A | 6600 | Biochemical | ||

| CPI-455 | KDM5A | 10 | Biochemical |

Experimental Protocols for Studying Histone Demethylase Inhibitors

The evaluation of potential histone demethylase inhibitors requires a combination of in vitro biochemical assays and cell-based assays to determine their potency, selectivity, and cellular efficacy.

These assays directly measure the enzymatic activity of the purified histone demethylase and the ability of a compound to inhibit this activity.

a) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This high-throughput screening method is based on the detection of the demethylated product using specific antibodies.

-

Principle: A biotinylated histone peptide substrate (e.g., H3K9me3) is incubated with the KDM enzyme. The product (H3K9me2) is detected by a terbium-labeled antibody. A fluorescent acceptor (e.g., AF488-Streptavidin) binds to the biotinylated peptide. When the product is formed, the antibody brings the terbium donor and fluorescent acceptor into close proximity, resulting in a FRET signal.

-

Protocol Outline:

-

Dispense the biotinylated histone substrate into a 384-well plate.

-

Add the KDM enzyme (e.g., KDM4B) and the test compound at various concentrations.

-

Incubate to allow the enzymatic reaction to proceed.

-

Add a solution containing the terbium-labeled anti-product antibody and the streptavidin-conjugated fluorescent acceptor.

-

Incubate to allow for antibody binding.

-

Measure the TR-FRET signal using a suitable plate reader.

-

b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay is another sensitive method for detecting demethylation.

-

Principle: A biotinylated histone substrate is demethylated by the enzyme. The product is then captured by an antibody conjugated to an AlphaLISA acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. Upon excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal.

-

Protocol Outline:

-

Incubate the KDM enzyme with the biotinylated histone substrate and the test compound.

-

Add the antibody-conjugated acceptor beads and streptavidin-coated donor beads.

-

Incubate in the dark to allow for bead-antibody-substrate complex formation.

-

Read the AlphaLISA signal on a compatible plate reader.

-

The following diagram illustrates a typical workflow for a high-throughput screening assay to identify KDM inhibitors.

These assays are crucial for determining if an inhibitor can enter cells and engage its target in a cellular context.

a) High-Content Cellular Immunofluorescence Assay

This imaging-based assay measures changes in histone methylation levels within cells.

-

Principle: Cells are treated with the inhibitor, and then fixed and stained with an antibody specific for the histone methylation mark of interest (e.g., H3K9me3). A fluorescently labeled secondary antibody is used for detection, and the fluorescence intensity is quantified using an automated imaging system. To ensure specificity, the results are often compared between cells overexpressing the wild-type KDM and a catalytically inactive mutant.

-

Protocol Outline:

-

Seed cells in a multi-well imaging plate.

-

Treat the cells with the test compound for a specified period.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block with a suitable blocking buffer.

-

Incubate with the primary antibody against the target histone modification.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the nuclear fluorescence intensity of the histone mark.

-

b) Western Blot Analysis

This traditional method can be used to assess global changes in histone methylation levels.

-

Protocol Outline:

-

Treat cells with the inhibitor.

-

Lyse the cells and extract nuclear proteins.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for the histone methylation mark.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

The logical flow for validating a potential KDM inhibitor is depicted in the following diagram.

Conclusion

References

An In-depth Technical Guide to the Application of H-D-4-Pal-OH.2HCl in Novel Biosensor Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the investigational use of H-D-4-Pal-OH.2HCl, a pyridyl-containing amino acid derivative, for the development of a highly sensitive and selective electrochemical biosensor for cancer biomarker detection.

Introduction to this compound

This compound, chemically known as 3-(4-pyridyl)-D-alanine dihydrochloride, is an alanine derivative with the chemical formula C8H12Cl2N2O2 and a molecular weight of approximately 239.1 g/mol [1][2][3]. While its primary applications have been explored in peptide synthesis and as a research chemical in areas like cancer research, its unique chemical structure presents significant, yet underexplored, potential in the field of biosensor technology[2]. The presence of a pyridyl group and a primary amine from the alanine backbone makes it a versatile molecule for surface functionalization and bioconjugation.

This guide outlines a hypothetical framework for the application of this compound in the fabrication of a novel electrochemical immunosensor for the detection of a key cancer biomarker.

Principle of the this compound-Based Biosensor